An In-depth Technical Guide to 3-Phenylbenzo[d]isoxazol-6-ol: Core Properties and Scientific Context
An In-depth Technical Guide to 3-Phenylbenzo[d]isoxazol-6-ol: Core Properties and Scientific Context
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 3-Phenylbenzo[d]isoxazol-6-ol, a heterocyclic compound belonging to the benzisoxazole class. The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Understanding the fundamental properties of derivatives like 3-Phenylbenzo[d]isoxazol-6-ol is crucial for leveraging this scaffold in the design and development of novel therapeutics. This document synthesizes its chemical identity, physicochemical characteristics, synthetic context, potential biological significance, and safety considerations to serve as a foundational resource for the scientific community.
Chemical Identity and Molecular Structure
3-Phenylbenzo[d]isoxazol-6-ol is an aromatic heterocyclic compound. Its structure consists of a phenyl group substituted at the 3-position of a benzo[d]isoxazole core, with a hydroxyl group at the 6-position.
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IUPAC Name : 3-phenyl-1,2-benzoxazol-6-ol
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CAS Number : 136741-67-8[3]
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Molecular Formula : C₁₃H₉NO₂[3]
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Molecular Weight : 211.22 g/mol [3]
Molecular Structure Diagram
Caption: 2D structure of 3-Phenylbenzo[d]isoxazol-6-ol.
Chemical Identifiers
A summary of key computational and structural identifiers is provided below for database integration and cheminformatics applications.
| Identifier | Value | Source |
| SMILES | OC1=CC=C2C(ON=C2C2=CC=CC=C2)=C1 | [3] |
| InChI | InChI=1S/C13H9NO2/c15-10-6-7-12-11(8-10)13(14-16-12)9-4-2-1-3-5-9/h1-8,15H | N/A |
| InChIKey | SWHQPWJPHGMMRK-UHFFFAOYSA-N | N/A |
Physicochemical and Computational Properties
The physicochemical properties of a compound are critical predictors of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). The following data, derived from computational models, offer initial insights into the drug-like characteristics of 3-Phenylbenzo[d]isoxazol-6-ol.
| Property | Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 46.26 Ų | [3] |
| LogP (Octanol-Water Partition Coefficient) | 3.2004 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Reactivity Context
While a specific, peer-reviewed synthesis protocol for 3-Phenylbenzo[d]isoxazol-6-ol is not detailed in readily available literature, the synthesis of the benzisoxazole core is well-established. These methods provide a logical framework for its potential production.
Established Synthetic Pathways
Key strategies for constructing the benzisoxazole ring system include:
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[3+2] Cycloaddition : This is a powerful and modern approach where an aryne (a highly reactive intermediate) undergoes a cycloaddition reaction with a nitrile oxide. Both reactive species can be generated in situ under mild conditions, making it a versatile method for creating diverse benzisoxazoles.[4][5]
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Thermocyclization of Azides : The thermal decomposition of ortho-azidobenzophenones can lead to the formation of 3-phenylbenzo[c]isoxazoles through an intramolecular cyclization involving a nitrene intermediate.[6][7]
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Classical Methods : Traditional routes often involve the cyclization of ortho-hydroxyaryl ketoximes or related precursors, though these may require harsher conditions.[2]
Conceptual Synthetic Workflow
The diagram below illustrates a generalized [3+2] cycloaddition pathway, which represents a modern and efficient strategy applicable to the synthesis of functionalized benzisoxazoles.
Caption: Generalized workflow for benzisoxazole synthesis.
Pharmacological Context and Biological Potential
Direct biological activity data for 3-Phenylbenzo[d]isoxazol-6-ol is limited. However, the benzisoxazole scaffold is of profound importance in pharmacology. Its derivatives are known to interact with a wide array of biological targets, leading to diverse therapeutic applications.[8]
A Privileged Scaffold in Drug Discovery
The benzisoxazole ring is a bioisosteric replacement for other functionalities, like benzoyl groups, and is a key component in several FDA-approved drugs.[1][9] This establishes a strong rationale for investigating novel derivatives like 3-Phenylbenzo[d]isoxazol-6-ol.
Known therapeutic activities associated with the benzisoxazole class include:
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Antipsychotic : Risperidone and Paliperidone are notable examples.[9]
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Anticonvulsant : Zonisamide is an established antiepileptic drug.[9][10]
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Anticancer : Certain derivatives have shown potential as anticancer agents and inhibitors of key proteins like Hsp90.[1]
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Anti-inflammatory : The isoxazole ring is present in COX-2 inhibitors like Valdecoxib.[11]
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Antimicrobial : The scaffold has been explored for developing new antibacterial and antifungal agents.[8][12]
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Acetylcholinesterase Inhibition : Benzisoxazole analogs have been identified as potential treatments for Alzheimer's disease.[1][13]
Therapeutic Landscape of the Benzisoxazole Core
Caption: Diverse therapeutic areas of benzisoxazole derivatives.
Safety and Handling
For any research chemical, proper safety protocols are paramount. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Hazard and Precautionary Statements
The following statements summarize the potential hazards and recommended precautions for handling 3-Phenylbenzo[d]isoxazol-6-ol or structurally similar compounds.[3]
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container in accordance with local regulations. |
Standard Laboratory Practice : Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
3-Phenylbenzo[d]isoxazol-6-ol is a well-defined chemical entity with properties that place it firmly within a pharmacologically significant class of compounds. While direct experimental data on its biological activity are not yet widely published, its structural features—the privileged benzisoxazole core, a phenyl group for potential π-π stacking interactions, and a hydroxyl group for hydrogen bonding—make it a compelling candidate for further investigation. The established synthetic routes for its parent scaffold provide a clear path for its synthesis and derivatization. This guide serves as a foundational reference, equipping researchers with the core knowledge needed to explore the potential of 3-Phenylbenzo[d]isoxazol-6-ol in future drug discovery and development programs.
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PubChem. 3-(7-Hydroxynaphthalen-1-yl)benzo[d]isoxazol-6-ol. [Link]
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